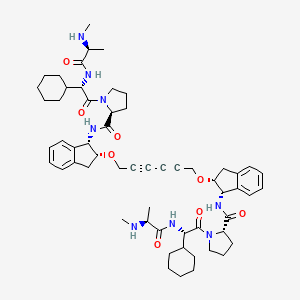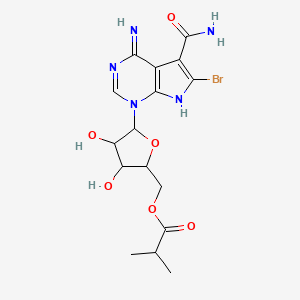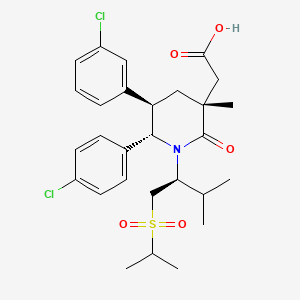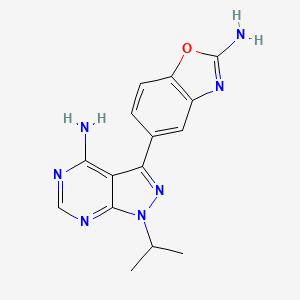
沙帕尼西替
描述
沙帕尼西替,也称为 MLN0128、INK128 和 TAK-228,是一种针对哺乳动物雷帕霉素靶蛋白 (mTOR) 的实验性小分子抑制剂。它以口服方式给药,并靶向 mTOR 复合物 1 (mTORC1) 和 mTOR 复合物 2 (mTORC2)。目前正在研究该化合物在治疗包括乳腺癌、子宫内膜癌、胶质母细胞瘤、肾细胞癌和甲状腺癌在内的多种癌症中的潜在作用 .
科学研究应用
沙帕尼西替具有广泛的科学研究应用,包括:
化学: 用作研究 mTOR 信号通路及其在细胞过程中的作用的工具化合物。
生物学: 研究其对不同细胞系中细胞生长、增殖和存活的影响。
医学: 正在进行临床试验,用于治疗包括乳腺癌、子宫内膜癌、胶质母细胞瘤、肾细胞癌和甲状腺癌在内的多种癌症.
工业: 在开发靶向 mTOR 通路的新的治疗剂方面具有潜在的应用。
作用机制
沙帕尼西替通过抑制 mTORC1 和 mTORC2 的活性发挥作用。mTOR 通路是细胞生长、增殖和存活的关键调节剂。通过抑制 mTORC1 和 mTORC2,沙帕尼西替破坏了促进癌细胞生长和存活的信号通路。 这种抑制导致癌细胞中蛋白质合成减少、细胞周期停滞和凋亡 (程序性细胞死亡) .
生化分析
Biochemical Properties
Sapanisertib plays a crucial role in biochemical reactions by inhibiting the activity of mTORC1 and mTORC2. These complexes are central regulators of cell growth, proliferation, and survival. Sapanisertib interacts with several enzymes and proteins, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and mTOR itself . By inhibiting mTORC1 and mTORC2, Sapanisertib disrupts the signaling pathways that promote cancer cell growth and survival. This inhibition leads to a decrease in protein synthesis, cell proliferation, and angiogenesis, ultimately resulting in the suppression of tumor growth .
Cellular Effects
Sapanisertib exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the mTOR signaling pathway, which is involved in regulating cell growth, metabolism, and survival . Sapanisertib decreases the activation of AKT, a key protein in the mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, Sapanisertib affects gene expression by inhibiting the translation of mRNAs involved in cell cycle progression and survival . This compound also impacts cellular metabolism by reducing the uptake of glucose and amino acids, further inhibiting cancer cell growth .
Molecular Mechanism
The molecular mechanism of Sapanisertib involves its binding to the ATP-binding site of mTORC1 and mTORC2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell growth . By blocking these pathways, Sapanisertib effectively reduces cell proliferation and induces apoptosis in cancer cells . Additionally, Sapanisertib has been shown to inhibit the activity of other kinases, such as phosphatidylinositol 4-kinase type III beta and cyclic guanosine monophosphate-dependent protein kinase, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sapanisertib have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting mTORC1 and mTORC2 over extended periods . Long-term exposure to Sapanisertib can lead to the development of resistance in cancer cells, necessitating combination therapies to maintain its efficacy . Studies have also shown that Sapanisertib can degrade over time, which may impact its long-term effectiveness in laboratory settings . Despite these challenges, Sapanisertib has shown promising results in preclinical and clinical studies, with sustained inhibition of tumor growth observed in various cancer models .
Dosage Effects in Animal Models
The effects of Sapanisertib vary with different dosages in animal models. In studies involving mice and dogs, Sapanisertib has been shown to effectively inhibit tumor growth at various dosages . Higher doses of Sapanisertib can lead to toxic effects, such as hyperglycemia, maculo-papular rash, and gastrointestinal inflammation . In a mouse model of Plasmodium falciparum infection, oral administration of Sapanisertib effectively cleared blood stage parasites, demonstrating its potential as an antimalarial agent . These findings highlight the importance of optimizing the dosage of Sapanisertib to balance its therapeutic effects with potential toxicities.
Metabolic Pathways
Sapanisertib is involved in several metabolic pathways, primarily through its inhibition of the mTOR signaling pathway . By inhibiting mTORC1 and mTORC2, Sapanisertib disrupts the regulation of protein synthesis, glucose metabolism, and lipid metabolism . This compound also affects the activity of enzymes and cofactors involved in these pathways, such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 4-kinase type III beta . The inhibition of these pathways leads to reduced metabolic flux and altered metabolite levels, further contributing to the anticancer effects of Sapanisertib .
Transport and Distribution
Sapanisertib is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Sapanisertib accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on mTORC1 and mTORC2 . The distribution of Sapanisertib within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors play a crucial role in determining the efficacy and toxicity of Sapanisertib in different tissues and organs.
Subcellular Localization
The subcellular localization of Sapanisertib is critical for its activity and function. Sapanisertib is primarily localized in the cytoplasm and nucleus, where it interacts with mTORC1 and mTORC2 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, Sapanisertib has been shown to accumulate in the endoplasmic reticulum and mitochondria, where it can inhibit the mTOR pathway and induce apoptosis . These findings highlight the importance of subcellular localization in determining the therapeutic effects of Sapanisertib.
准备方法
合成路线和反应条件
沙帕尼西替的合成涉及多个步骤,从核心结构的制备开始,该核心结构是一个与吡唑并嘧啶部分融合的苯并恶唑环。主要步骤包括:
- 通过环化反应形成苯并恶唑环。
- 通过缩合反应引入吡唑并嘧啶部分。
- 用特定取代基对核心结构进行官能化,以增强其对 mTOR 的抑制活性。
工业生产方法
沙帕尼西替的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:
- 使用高产反应来最大化产出。
- 实施结晶和色谱等纯化技术,以确保最终产品的纯度。
- 遵守良好生产规范 (GMP) 以保持质量和一致性。
化学反应分析
反应类型
沙帕尼西替会发生各种化学反应,包括:
氧化: 沙帕尼西替在特定条件下可以氧化形成氧化衍生物。
还原: 还原反应可用于修饰分子中的某些官能团。
取代: 取代反应用于在核心结构上引入或取代取代基。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在受控条件下使用卤素、烷基化剂和亲核试剂等试剂。
主要产品
从这些反应中形成的主要产物包括沙帕尼西替的各种衍生物,其官能团已修饰,可以进一步分析其生物活性及其潜在的治疗应用。
相似化合物的比较
沙帕尼西替在同时抑制 mTORC1 和 mTORC2 方面是独一无二的,这使其有别于其他只靶向其中一个复合物的 mTOR 抑制剂。类似的化合物包括:
依维莫司: 一种用于治疗各种癌症的 mTORC1 抑制剂。
替莫西罗limus: 另一种在癌症治疗中具有应用的 mTORC1 抑制剂。
AZD8055: 一种与沙帕尼西替类似的双重 mTORC1/2 抑制剂,但具有不同的药代动力学特性。
沙帕尼西替抑制 mTORC1 和 mTORC2 的能力使其成为癌症治疗的很有希望的候选药物,因为它可以潜在地克服与单一复合物抑制剂相关的耐药机制 .
属性
IUPAC Name |
5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c1-7(2)22-14-11(13(16)18-6-19-14)12(21-22)8-3-4-10-9(5-8)20-15(17)23-10/h3-7H,1-2H3,(H2,17,20)(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLDXIAOMVERTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401022538 | |
| Record name | Sapanisertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401022538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224844-38-5 | |
| Record name | 3-(2-Amino-5-benzoxazolyl)-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224844-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sapanisertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224844385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapanisertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11836 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sapanisertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401022538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAPANISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGH0DF1U03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary molecular target of Sapanisertib?
A1: Sapanisertib is a potent and selective inhibitor of both mTORC1 and mTORC2 complexes of mechanistic target of rapamycin (mTOR). [, ]
Q2: How does Sapanisertib interact with its target?
A2: Sapanisertib binds to the ATP-binding site of mTOR kinase, inhibiting the activity of both mTORC1 and mTORC2 complexes. [, ] Unlike allosteric mTORC1 inhibitors like rapamycin, Sapanisertib achieves complete inhibition of mTORC1, blocking phosphorylation of both S6K1 and 4EBP1. []
Q3: Does Sapanisertib affect other signaling pathways?
A4: Yes, in addition to its primary effects on the mTOR pathway, Sapanisertib has been shown to disrupt the NRF2-mediated stress response, leading to a pro-death phenotype in certain cancer cells. [, ] It can also modulate Wnt5a signaling, impacting processes like epithelial-mesenchymal transition and fibrosis. []
Q4: How does the inhibition of both mTORC1 and mTORC2 contribute to Sapanisertib's antitumor activity?
A5: Inhibiting both mTORC1 and mTORC2 may lead to more effective suppression of tumor growth compared to selective mTORC1 inhibitors. This is because mTORC2 inhibition can block feedback loops that activate AKT, potentially overcoming resistance mechanisms associated with mTORC1 inhibition alone. [, ]
Q5: What types of cancers have shown sensitivity to Sapanisertib in preclinical studies?
A5: Preclinical studies have demonstrated the antitumor activity of Sapanisertib in various cancer types, including:
- Glioblastoma [, , ]
- Pancreatic neuroendocrine tumors (PNET) [, ]
- Mucosal melanoma [, ]
- Breast cancer [, , ]
- Atypical teratoid rhabdoid tumors (AT/RT) [, ]
- Renal cell carcinoma [, ]
Q6: Are there specific genetic alterations that might predict response to Sapanisertib?
A6: While Sapanisertib has shown activity across a range of genetic backgrounds, preclinical and clinical evidence suggests potential associations between response and:
- PTEN mutations: Sapanisertib demonstrated promising activity in patients with PTEN-mutated cancers, particularly in preclinical models of glioblastoma and breast cancer. [, , ]
- AKT/mTOR pathway alterations: Clinical trials have observed responses in patients with tumors harboring alterations in the AKT/mTOR pathway, including AKT1 mutations. [, ]
- NF1 loss: In glioblastoma models, NF1 loss appears to sensitize cells to combined MEK and mTOR inhibition, suggesting potential for enhanced Sapanisertib efficacy in this context. [, ]
Q7: What are the key findings from clinical trials investigating Sapanisertib in cancer patients?
A7: Clinical trials have explored Sapanisertib as monotherapy and in combination with other agents across various cancers. Key observations include:
- Modest single-agent activity: As a single agent, Sapanisertib demonstrated limited efficacy in patients with refractory metastatic renal cell carcinoma (mRCC), regardless of mTOR pathway alterations. [] Similar results were seen in relapsed/refractory acute lymphoblastic leukemia (ALL). []
- Promising activity in combination: Combining Sapanisertib with other targeted agents, such as MEK inhibitors or endocrine therapies, has shown promising activity in certain settings, including glioblastoma, breast cancer, and PNET. [, , , , ]
- Manageable safety profile: While generally well-tolerated, Sapanisertib can cause side effects such as nausea, fatigue, hyperglycemia, and rash. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


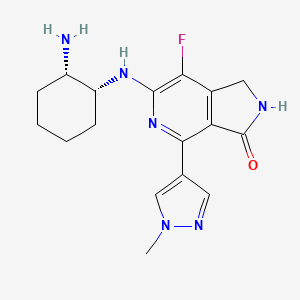
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)
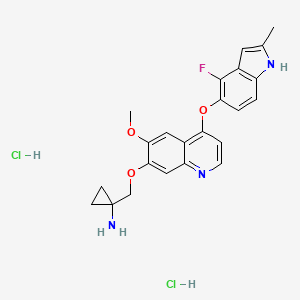
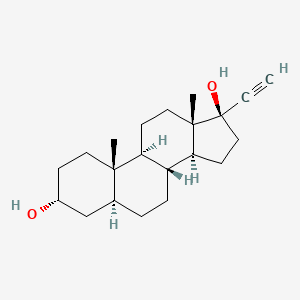

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

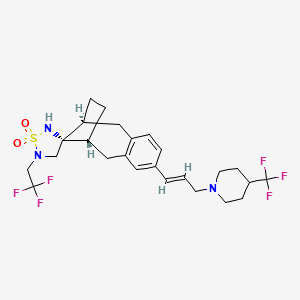

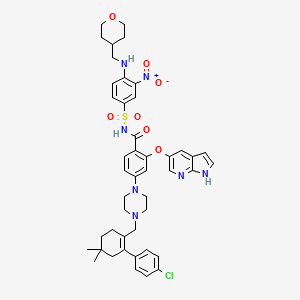
![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)
